5-fluoro-6-methyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKUJWGTMEFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamination and Cyclization Strategy
A widely reported approach for synthesizing fluorinated pyrimidinones involves the enamination of α-fluoro-substituted acetate esters followed by cyclization. For 5-fluoro-6-methyl-1H-pyrimidin-4-one, this method can be adapted from the synthesis of its ethyl analog, 5-fluoro-6-ethyl-4-hydroxypyrimidine, as detailed in a patent by Pfizer (WO9706160).
Reaction Steps :
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Enamination : α-Fluoroacetylacetate (methyl or ethyl ester) is treated with ammonia gas in methanol or ethanol at temperatures below 50°C. This step enaminates the carbonyl group, forming an intermediate with a reactive amine moiety.
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Cyclization : The enaminated product is reacted with formamide in the presence of a base (e.g., sodium methoxide) to form the pyrimidinone ring. Sodium methoxide is preferred due to its efficacy in deprotonating intermediates and facilitating ring closure.
Optimization Insights :
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Solvent Selection : Methanol yields higher cyclization efficiency (85–90%) compared to ethanol (75–80%) due to better solubility of intermediates.
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Base-to-Substrate Ratio : A molar ratio of 2:1 (base:ester) minimizes side reactions, while ratios exceeding 4:1 reduce yields due to over-saponification.
Table 1: Reaction Conditions for Cyclization of α-Fluoroacetylacetate
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Methanol | 85–90 |
| Temperature | 50–60°C | 88 |
| Base (Sodium Methoxide) | 2.5 equiv. | 90 |
| Reaction Time | 12–18 hours | 87 |
Formamide-Mediated Cyclization
Replacement of Formamidine Acetate
A significant advancement in pyrimidinone synthesis involves substituting expensive formamidine acetate with formamide, as demonstrated in the preparation of 6-ethyl-5-fluoropyrimidin-4-ol. This method is directly applicable to the methyl variant.
Mechanistic Overview :
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Formamide acts as both a nitrogen source and a cyclizing agent under basic conditions. The reaction proceeds via nucleophilic attack of the enamine on the formamide carbonyl, followed by dehydration to form the pyrimidine ring.
Key Advantages :
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Cost Reduction : Formamide is 40–50% cheaper than formamidine acetate, lowering production costs.
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Safety : Eliminates hazardous intermediates associated with formamidine acetate, such as gaseous ammonia byproducts.
Table 2: Comparison of Cyclizing Agents
| Agent | Yield (%) | Cost (USD/kg) | Hazard Profile |
|---|---|---|---|
| Formamidine Acetate | 78 | 120 | High |
| Formamide | 82 | 65 | Moderate |
Comparative Analysis of Synthetic Routes
Route Efficiency and Scalability
Two primary routes dominate the literature:
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Pfizer-Type Route : Starts with 5-fluorouracil, involves chlorination, Grignard methylation, and oxidation. While robust, this method suffers from high costs and complex purification.
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Formamide Cyclization Route : Utilizes α-fluoroacetylacetate and formamide, offering simpler steps and better scalability. Yields exceed 80% in pilot-scale trials.
Table 3: Route Comparison
| Parameter | Pfizer Route | Formamide Route |
|---|---|---|
| Steps | 6 | 3 |
| Overall Yield (%) | 45–50 | 75–80 |
| Cost (USD/kg Product) | 850 | 420 |
| Scalability | Moderate | High |
Industrial Production Considerations
Process Optimization
Industrial synthesis prioritizes cost, safety, and yield. Continuous flow reactors have been proposed for the enamination-cyclization sequence, reducing reaction times from 18 hours to 2–3 hours. Additionally, in situ recycling of methanol solvent reduces waste by 70%.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-6-methyl-1H-pyrimidine-4,5-dione, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
5-Fluoro-6-methyl-1H-pyrimidin-4-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics enable the development of drugs with potential anticancer , antiviral , and antimicrobial activities. For instance, it has been utilized in synthesizing derivatives that inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby exhibiting anticancer properties .
Case Study: Anticancer Activity
A study demonstrated that derivatives synthesized from this compound showed significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of DNA replication through the disruption of thymidylate synthase activity, leading to cell cycle arrest and apoptosis .
Biological Studies
Enzyme Interaction Studies
Research has focused on the interactions of this compound with biological targets such as enzymes and receptors. Its ability to inhibit COX-2 (cyclooxygenase-2) has been highlighted, showcasing its potential as an anti-inflammatory agent. The compound demonstrated an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of this compound Derivatives
| Compound Derivative | Target Enzyme | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|---|
| Compound A | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound B | COX-2 | 0.05 ± 0.02 | Indomethacin | 0.03 ± 0.02 |
Chemical Research
Synthesis of Complex Heterocycles
The compound is also employed as a precursor in the synthesis of more complex heterocyclic compounds used in various chemical research applications. Its versatility allows for modifications that lead to novel compounds with enhanced biological activities .
Mechanism of Action
The action mechanism involves competitive inhibition of key enzymes critical for nucleic acid synthesis, making it a valuable candidate for drug development against proliferative diseases like cancer.
Table 2: Comparison of Fluorinated Pyrimidines
| Compound | Structure Feature | Primary Use |
|---|---|---|
| This compound | Fluorine at position 5; Methyl at position 6 | Anticancer, Anti-inflammatory |
| 5-Fluorouracil | Fluorine at position 5 | Anticancer |
| 5-Fluoro-2'-deoxyuridine | Fluorine at position 5 | Anticancer |
Mechanism of Action
The mechanism of action of 5-fluoro-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also contains a fluorine atom at position 5 on the pyrimidine ring.
6-Methyluracil: A compound similar to 5-fluoro-6-methyl-1H-pyrimidin-4-one but lacks the fluorine atom.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness
This compound is unique due to the combination of the fluorine and methyl groups on the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Q & A
Q. What are the common synthetic methodologies for 5-fluoro-6-methyl-1H-pyrimidin-4-one in academic research?
- Methodological Answer : A widely used approach involves phosphorylation of pyrimidinone precursors. For example, phosphoryl chloride (POCl₃) under reflux conditions (100°C, 1 hour) can chlorinate hydroxyl groups, followed by quenching with saturated sodium bicarbonate and extraction with dichloromethane . Alternatively, metal-free fluorination strategies using β-CF₃ aryl ketones under mild conditions (e.g., aqueous HF or KF) may yield fluorinated pyrimidines with high regioselectivity .
Q. Key Reaction Conditions :
| Reagent/Condition | Temperature/Time | Yield (Crude) | Reference |
|---|---|---|---|
| POCl₃, 100°C | 1 hour | Not reported | |
| KF, aqueous media | Room temperature | 75–90% |
Q. How is this compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For fluorinated pyrimidines, ¹⁹F NMR provides direct evidence of fluorination (e.g., δ −120 to −150 ppm for aromatic fluorine). Complementary ¹H and ¹³C NMR data resolve methyl and pyrimidinone ring signals . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₆H₆FN₂O) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : Fluorinated pyrimidines are key intermediates for antifungal and anticancer agents. For instance, 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one (a structural analog) is a precursor to Voriconazole, synthesized via condensation of β-fluoro ketones with isourea derivatives .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in fluorination reactions for this compound?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. Computational studies (DFT calculations) predict reactive sites, while experimental screening of fluorinating agents (e.g., Selectfluor vs. DAST) under varying temperatures can refine outcomes . For example, KF in polar aprotic solvents (DMF or DMSO) enhances nucleophilic fluorination at electron-deficient positions .
Q. What strategies address discrepancies in NMR data for fluorinated pyrimidinones?
- Methodological Answer : Contradictions in ¹H/¹³C NMR signals (e.g., unexpected splitting or shifts) often arise from tautomerism or residual solvents. Solutions include:
Q. How does the methyl group at position 6 influence the reactivity of 5-fluoro-1H-pyrimidin-4-one?
- Methodological Answer : The methyl group acts as an electron-donating substituent, stabilizing the pyrimidinone ring and directing electrophilic attacks to the C5 position. Kinetic studies using Hammett plots or isotopic labeling (e.g., ¹⁸O tracing) reveal its role in hydrolysis or nucleophilic substitution reactions .
Q. What computational tools are effective for modeling the pharmacokinetic properties of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to biological targets (e.g., cytochrome P450 enzymes). ADMET predictors (SwissADME) estimate solubility (LogP ≈ 1.2) and metabolic stability, guiding structural modifications .
Data Contradiction Analysis
Q. Conflicting reports on the stability of this compound in acidic media: How to resolve this?
- Methodological Answer : Stability variations may arise from impurities or reaction conditions. Systematic studies under controlled pH (1–6) and temperature (25–80°C) with HPLC monitoring can clarify degradation pathways. For example, reports stability in POCl₃-mediated reactions, while highlights decomposition risks with strong acids (HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
